
Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine derivatives generally have good solubility and stability .Aplicaciones Científicas De Investigación
Antiviral Research
The pyrrolidine ring, a core structure in this compound, has been identified as a scaffold in the synthesis of antiviral agents. Derivatives of pyrrolidine have shown inhibitory activity against a range of viruses, including influenza and Coxsackie B4 virus . The thioacetate group in the compound could potentially be leveraged to create novel antiviral agents through further functionalization and testing in drug discovery programs.
Antimicrobial Activity
Research has demonstrated that structural analogs of pyrrolidine exhibit antimicrobial properties. These compounds have been tested against both gram-positive and gram-negative bacterial strains, with some showing higher antibacterial activity than existing medications . This suggests that “Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate” could serve as a starting point for the development of new antibiotics.
Enzyme Inhibition Studies
The compound’s pyrrolidine moiety is a key feature in enzyme inhibition, particularly in the context of urease and α-amylase. Molecular docking studies have been conducted to understand the potential mode of action of pyrrolidine derivatives as enzyme inhibitors . This application is crucial for developing treatments for conditions like diabetes, where enzyme regulation plays a significant role.
Anti-Inflammatory and Analgesic Research
Pyrrolidine derivatives have been explored for their anti-inflammatory and analgesic effects. The compound could be modified to enhance its biological activity and evaluated for its efficacy in reducing inflammation and pain .
Drug Design and Development
The stereochemistry and three-dimensional coverage of the pyrrolidine ring make it an attractive scaffold in drug design. Its derivatives can exhibit different biological profiles based on the stereoisomers and spatial orientation of substituents, which is essential for binding to enantioselective proteins . This compound could be used to design new drugs with selective target activity.
Biotechnology Research
In biotechnology research, pyrrolidine derivatives are used as biochemicals for proteomics studies. They can be employed in peptide synthesis and as precursors to ligands for catalytic reactions . “Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate” may be useful in developing new biochemical tools for research and industrial applications.
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(1-cyclohexylsulfonylpyrrolidin-3-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4S2/c1-18-13(15)10-19-11-7-8-14(9-11)20(16,17)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUOGXWIJJMXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)S(=O)(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

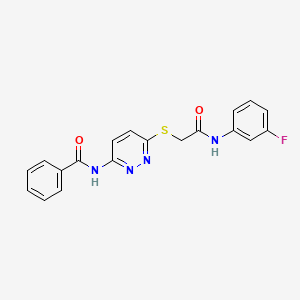
![2-Chloro-N-cyclopropyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2895604.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2895605.png)
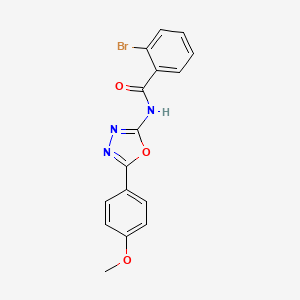

![3-Methyl-7-[(3-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2895609.png)
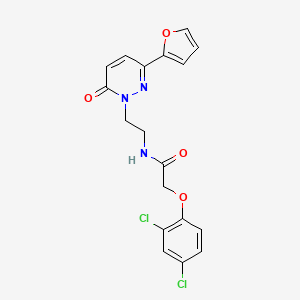
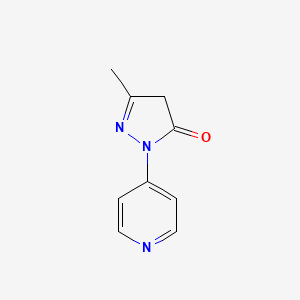
![4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2895613.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2895614.png)
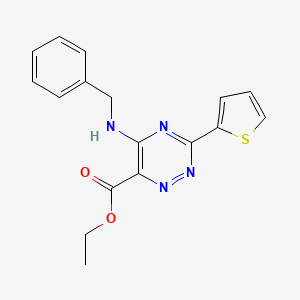
![5-[(Cyclopentylamino)sulfonyl]indolinyl 3-methoxyphenyl ketone](/img/structure/B2895619.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate](/img/structure/B2895620.png)
